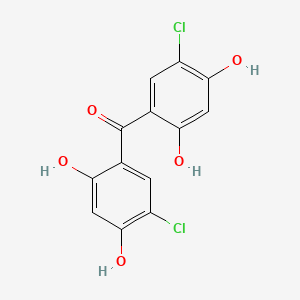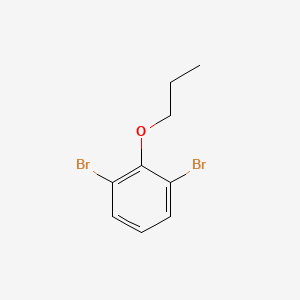
(1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%, or (1,4-DMNPA-97) is an organoboron compound that is widely used in scientific research. It is a versatile reagent that is used in a variety of synthetic and analytical applications, including the synthesis of organic molecules, the determination of reaction kinetics and the detection of biomolecules.
Scientific Research Applications
((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) has a wide range of applications in scientific research. It is used in the synthesis of organic molecules, such as polymers and pharmaceuticals. It is also used in the detection of biomolecules, such as proteins and nucleic acids. Additionally, ((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) is used as a reagent in the determination of reaction kinetics.
Mechanism of Action
((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) acts as a Lewis acid, which means that it can accept electrons from other molecules. This enables it to form covalent bonds with other molecules, such as organic molecules and biomolecules. The boron atom in ((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) is also able to form hydrogen bonds with other molecules, which allows it to interact with them in a more specific manner.
Biochemical and Physiological Effects
((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) does not have any known biochemical or physiological effects. It is a relatively inert compound that does not interact with cellular components or biomolecules. It is not toxic and is generally considered to be safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. Additionally, it is a versatile reagent that can be used in a variety of synthetic and analytical applications. However, it is important to note that ((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) is not soluble in water, so it may not be suitable for use in some experiments.
Future Directions
Given the versatility of ((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%), there are many potential future directions for its use in scientific research. For example, it could be used in the synthesis of more complex organic molecules, or it could be used in the detection of more complex biomolecules. Additionally, ((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) could be used in the development of new analytical techniques, such as mass spectrometry. Finally, ((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) could be used in the development of new materials, such as polymers and nanomaterials.
Synthesis Methods
((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) is synthesized through a two-step process. In the first step, a boronic acid is reacted with a naphthylmethyl halide to form a naphthylmethylboronic acid. In the second step, the naphthylmethylboronic acid is reacted with a base, such as sodium hydroxide, to form ((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%).
properties
IUPAC Name |
(1,4-dimethylnaphthalen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BO2/c1-8-7-12(13(14)15)9(2)11-6-4-3-5-10(8)11/h3-7,14-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUGWHFVRKBDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2C(=C1)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Dimethylnaphthalen-2-yl)boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)
![(11bR)-2,6-Bis([1,1'-biPh]-4-yl)-octahydro-4-HO-4-oxide-diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319136.png)


![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)
![(11bS)-4-Hydroxy-2,6-bis(5'-ph[1,1':3',1''-terph]-2'-yl)-4-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepinoxide, 98%, (99% ee)](/img/structure/B6319183.png)



![t-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)



